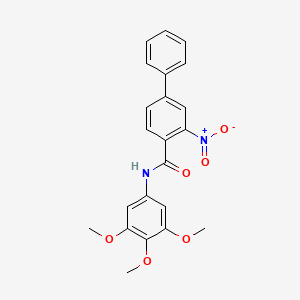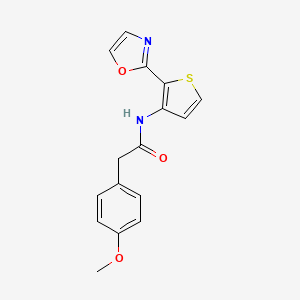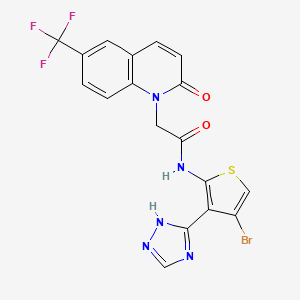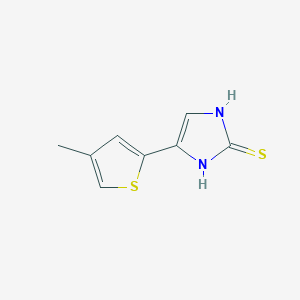![molecular formula C24H21F2N5O2S B10834753 (rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B10834753.png)
(rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID26161698-Compound-25” is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was developed by Merck & Co. and has shown promising results in preclinical studies. It is characterized by its unique “bow-tie” spirocyclopropyl group, which significantly enhances its potency and overall properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID26161698-Compound-25” involves multiple steps, including the formation of the spirocyclopropyl group and the incorporation of the leucine-rich repeat kinase 2 inhibitory moiety. The specific reaction conditions and reagents used in these steps are proprietary and have not been disclosed in the public domain .
Industrial Production Methods
Industrial production methods for “PMID26161698-Compound-25” are not publicly available. it is likely that the synthesis involves standard pharmaceutical manufacturing processes, including large-scale chemical synthesis, purification, and quality control measures to ensure the compound’s consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
“PMID26161698-Compound-25” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving “PMID26161698-Compound-25” include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of “PMID26161698-Compound-25” with modified functional groups, which can be used for further studies or applications .
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying the inhibition of leucine-rich repeat kinase 2 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of leucine-rich repeat kinase 2 in cellular processes and its implications in neurodegenerative diseases.
Medicine: The compound has shown potential in preclinical studies for the treatment of neurodegenerative disorders, such as Parkinson’s disease, due to its ability to inhibit leucine-rich repeat kinase 2 activity.
Mechanism of Action
The mechanism of action of “PMID26161698-Compound-25” involves the inhibition of leucine-rich repeat kinase 2 by binding to its adenosine triphosphate-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular pathways involved in neurodegeneration. The compound’s unique “bow-tie” spirocyclopropyl group enhances its binding affinity and selectivity for leucine-rich repeat kinase 2 .
Comparison with Similar Compounds
Similar Compounds
MLi-2: Another leucine-rich repeat kinase 2 inhibitor with a different chemical structure.
HRO761: An oral allosteric Werner syndrome helicase inhibitor with applications in oncology.
Uniqueness
“PMID26161698-Compound-25” stands out due to its unique “bow-tie” spirocyclopropyl group, which significantly enhances its potency and overall properties. This structural feature differentiates it from other leucine-rich repeat kinase 2 inhibitors and contributes to its high selectivity and efficacy .
Properties
Molecular Formula |
C24H21F2N5O2S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-[4-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H21F2N5O2S/c1-34(27,32)14-17-5-3-7-20(11-17)30-24-29-15-28-23(31-24)21-9-8-19(26)12-22(21)33-13-16-4-2-6-18(25)10-16/h2-12,15,27H,13-14H2,1H3,(H,28,29,30,31) |
InChI Key |
YPAQXRURXUKFGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1=CC(=CC=C1)NC2=NC=NC(=N2)C3=C(C=C(C=C3)F)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)

![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)

![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)

![9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid](/img/structure/B10834722.png)
![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
![8-N-benzhydryl-3-N-[4-[[8-(benzhydrylcarbamoyl)-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834730.png)

![13,16,35,38-Tetrahydroxy-11,33-bis[2-[[1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834732.png)
![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)

